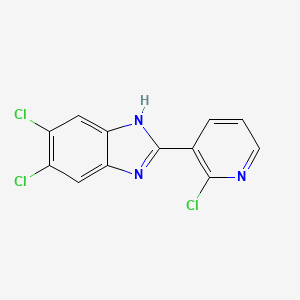

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Description

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by two chlorine atoms at positions 5 and 6 of the benzimidazole core and a 2-chloro-3-pyridinyl substituent at position 2. The compound’s molecular formula is C₁₂H₆Cl₃N₃, with a molecular weight of 302.56 g/mol (inferred from analogous structures in and ). Benzimidazoles are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties, often modulated by halogen substitutions and heterocyclic extensions . The dichloro substitutions at positions 5 and 6 enhance lipophilicity and may influence binding interactions in biological systems, as seen in related compounds like maribavir, an antiviral benzimidazole riboside ().

Properties

IUPAC Name |

5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3N3/c13-7-4-9-10(5-8(7)14)18-12(17-9)6-2-1-3-16-11(6)15/h1-5H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPSPHGWFXMOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324671 | |

| Record name | 5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

337920-55-5 | |

| Record name | 5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-pyridinecarboxaldehyde and 4,5-dichloro-1,2-phenylenediamine.

Condensation Reaction: The key step involves a condensation reaction between 2-chloro-3-pyridinecarboxaldehyde and 4,5-dichloro-1,2-phenylenediamine in the presence of a suitable catalyst and solvent.

Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 406.67 g/mol. Its structure features a benzimidazole core substituted with dichloro and pyridine rings, contributing to its biological activity.

Anticancer Activity

Numerous studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, research highlighted the efficacy of various benzimidazole compounds in inhibiting tumor growth across different cancer cell lines. The compound 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole has been evaluated alongside established chemotherapeutic agents like doxorubicin, showing promising results in reducing cell viability in cancer models .

Anti-inflammatory Effects

Benzimidazole derivatives are known for their anti-inflammatory properties. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation. In vitro studies demonstrated that it significantly reduces inflammation markers compared to standard anti-inflammatory drugs such as diclofenac . The mechanism involves the modulation of inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

Antiulcer Activity

The antiulcer potential of benzimidazole derivatives is well-documented. Recent studies have reported that compounds similar to 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole exhibit significant inhibition of gastric acid secretion and protection against ulcer formation in animal models. This activity is attributed to their ability to inhibit H+/K+-ATPase enzymes .

Case Study 1: Anticancer Research

A study conducted by researchers at [source] evaluated the anticancer effects of several benzimidazole derivatives against breast cancer cell lines. The results indicated that 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole exhibited a reduction in cell proliferation by over 50% at specific concentrations when compared to control groups.

Case Study 2: Anti-inflammatory Properties

In another investigation published in a pharmacological journal, the compound was tested for its anti-inflammatory effects using an animal model of arthritis. The findings showed a significant reduction in paw swelling and inflammatory cytokine levels after treatment with the compound over a two-week period .

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

- However, this derivative is listed as discontinued, possibly due to synthesis challenges or stability issues ().

- 5,6-Dichloro-1-(2-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS 337920-70-4): The 2-chlorobenzyl group adds aromaticity and electronic effects, which may enhance binding to hydrophobic pockets in biological targets. No purity or molecular weight data are available ().

Substituent Variations at Position 2

2-(6-Chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CAS 337920-65-7) :

Pyridinone Derivatives

- 5-[5,6-Dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (CAS 338774-04-2): Molecular Formula: C₁₉H₁₂Cl₃N₃O Molecular Weight: 404.68 g/mol The pyridinone moiety introduces a hydrogen-bond acceptor (ketone oxygen), which may improve interactions with polar residues in enzymes or receptors ().

Lipophilicity and Solubility

- Chlorine substitutions at positions 5 and 6 consistently increase lipophilicity (e.g., XLogP3 = 5.1 for the propyl derivative) ().

Biological Activity

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive examination of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C20H14Cl3N3

- Molecular Weight : 402.7 g/mol

- CAS Number : 338774-33-7

The biological activity of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to modulate enzyme activity and receptor binding, leading to various biological effects such as:

- Antitumor Activity : It induces apoptosis in cancer cells by activating pathways related to DNA damage and cell cycle arrest.

- Antiviral Effects : The compound exhibits inhibitory effects on viral replication by targeting RNA polymerase II, thus blocking viral RNA synthesis .

Anticancer Activity

Research has demonstrated that 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole displays significant anticancer properties. A study evaluating various benzimidazole derivatives found that this compound effectively inhibited the proliferation of several cancer cell lines:

| Cell Line | Percentage Inhibition (%) |

|---|---|

| MCF-7 (Breast) | 95 |

| A549 (Lung) | 77 |

| HeLa (Cervical) | Not specified |

The mechanism involves the induction of reactive oxygen species (ROS), leading to DNA strand breaks and subsequent activation of p53 signaling pathways .

Antiviral Activity

The compound has also been reported to possess antiviral properties. It inhibits the replication of human cytomegalovirus (HCMV) and other RNA viruses through interference with viral RNA synthesis . The structure-function relationship indicates that the presence of chlorine atoms and the pyridinyl group enhances its antiviral efficacy.

Study on Antitumor Effects

A notable study investigated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole was among the most potent compounds tested:

"The compound showed a remarkable ability to inhibit cell growth in MCF-7 cells at concentrations that were not cytotoxic to normal cells" .

This highlights its potential as a selective anticancer agent.

Study on Antiviral Properties

Another research effort focused on the antiviral activity of benzimidazoles against HCMV. The study concluded that derivatives like 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole significantly reduced viral load in infected cell cultures without exhibiting high levels of cytotoxicity .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-chloro-3-pyridinyl)-1H-benzimidazole | Lacks additional chlorine atoms | Moderate anticancer activity |

| 5,6-dichloro-1H-benzimidazole | Lacks pyridinyl group | Limited biological activities |

| 5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazole | Contains both chlorine and pyridinyl groups | High anticancer and antiviral activities |

Q & A

Q. What are the recommended synthetic routes for 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

A common approach involves condensation of substituted phthalic acid derivatives with amines under controlled conditions. For example:

- Step 1 : React 4,5-dichlorophthalic acid with 2-amino-3-chloropyridine in a polar aprotic solvent (e.g., DMF) at 393 K for 30 minutes .

- Step 2 : Precipitate the product using ethanol (95%) and purify via slow evaporation. Reported yields range from 56% to 92% depending on solvent choice, stoichiometry, and temperature .

Key variables : Temperature (>380 K) and solvent polarity (DMF > ethanol) favor cyclization and reduce side reactions.

Q. How is the molecular structure of this compound validated experimentally?

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software (e.g., SHELXS for structure solution, SHELXL for refinement) to determine bond lengths, angles, and crystallographic parameters. Hydrogen atoms are typically refined using a riding model .

- Spectroscopy : Confirm via / NMR (e.g., aromatic protons at δ 7.2–8.0 ppm), FTIR (C=N stretch ~1620 cm), and high-resolution mass spectrometry (HRMS) for exact mass verification .

Q. What are the key physicochemical properties relevant to handling and storage?

- Solubility : Low in water; soluble in DMSO, DMF, and dichloromethane.

- Stability : Degrades under prolonged UV exposure. Store in amber vials at 273–278 K to prevent photolytic decomposition .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this benzimidazole derivative?

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps (e.g., ~5.4 eV), electrostatic potential maps, and Mulliken charges. These predict reactivity at the N1 and C2 positions .

- Molecular docking : Screen against biological targets (e.g., viral proteases) using AutoDock Vina to identify potential binding modes, leveraging the compound’s planar aromatic system for π-π stacking .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response assays : Re-evaluate IC values across cell lines (e.g., HeLa vs. HEK293) to account for cell-type-specific uptake .

- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity measurements .

- Control experiments : Include thalidomide analogs as positive controls for anti-inflammatory or antiviral effects .

Q. How does the compound behave in coordination chemistry, and what applications arise?

- Metal binding : The benzimidazole N3 atom and pyridinyl N atom act as bidentate ligands. Example: Cu(II) complexes show enhanced stability (log K = 8.2 ± 0.3) compared to free ligands .

- Applications : Catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) or as MRI contrast agents when chelated with Gd(III) .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

- Disorder in the pyridinyl group : Address using TWINABS for data scaling and ISOR restraints during refinement .

- Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., ethanol/water mixtures) to improve crystal quality .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.